Physicochemical Profiling & Synthetic Utility of 4-Bromo-2-methoxy-N-methylbenzamide
Physicochemical Profiling & Synthetic Utility of 4-Bromo-2-methoxy-N-methylbenzamide
[1]
Executive Summary
4-Bromo-2-methoxy-N-methylbenzamide (CAS: 192436-83-2) is a specialized synthetic intermediate, functionally categorized as a Weinreb amide .[1] Unlike standard benzamides used directly as pharmacophores, this compound is primarily engineered as a stable acylating agent.[1] It serves as a pivotal building block in medicinal chemistry for the controlled synthesis of aryl ketones and aldehydes, particularly in the development of substituted benzamide antipsychotics (e.g., amisulpride analogs) and radioligands.[1]
This guide provides a rigorous technical breakdown of its molecular weight characteristics, synthetic protocols, and analytical validation standards.[1]
Part 1: Molecular Identity & Weight Analysis
The molecular weight of this compound is not a single static number in mass spectrometry due to the isotopic abundance of Bromine.[1][2] Researchers must distinguish between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for identification).[1]
Table 1: Physicochemical Core Data
| Property | Value | Technical Context |
| Formula | - | |
| Average MW | 244.09 g/mol | Used for molarity calculations and reagent weighing.[1] |
| Monoisotopic Mass | 242.99 ( | The primary peak observed in high-res MS.[1] |
| Isotopic Pattern | 1:1 Doublet | Distinctive equal-intensity peaks at |
| LogP (Calc) | ~2.1 | Moderate lipophilicity; soluble in DCM, DMSO, MeOH.[1] |
| CAS Number | 192436-83-2 | - |
Mass Spectrometry Insight: The Bromine Signature
In LC-MS analysis, the presence of the bromine atom creates a signature "doublet" pattern.[1] Unlike chlorine (3:1 ratio), bromine isotopes
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Target M+ Peak: ~244 (Average)[1]
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Observed Spectra: You will see two peaks of equal height at 243.0 and 245.0 .[1]
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Validation Check: If the M+2 peak is significantly lower than the M peak, your product has likely undergone debromination or contamination.[1]
Part 2: Synthetic Methodology (Weinreb Amide Formation)
The synthesis of 4-Bromo-2-methoxy-N-methylbenzamide typically proceeds via the amidation of 4-bromo-2-methoxybenzoic acid .[1] Direct reaction with methylamine is possible, but to generate the N-methoxy-N-methyl species (Weinreb), N,O-dimethylhydroxylamine hydrochloride is required.[1]
Protocol: Amide Coupling via Acid Chloride
Objective: Synthesis of 4-Bromo-N-methoxy-N-methylbenzamide.
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Activation: Dissolve 4-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops).[1]
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Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.
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Concentration: Evaporate solvent to yield the crude acid chloride (ensure removal of excess oxalyl chloride).
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Coupling: Redissolve residue in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq) and Triethylamine (2.5 eq) at 0°C.
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Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and sat.[1] NaHCO3 (to remove unreacted acid).[1]
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Purification: Flash chromatography (Hexane/EtOAc).
Protocol: Coupling Agent Method (HATU/EDC)
Recommended for small-scale discovery chemistry to avoid moisture sensitivity.[1]
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Reagents: Acid (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), N,O-dimethylhydroxylamine HCl (1.1 eq) in DMF.
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Conditions: Stir at RT for 16h.
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Note: The ortho-methoxy group can induce steric hindrance; ensure adequate stirring time.[1]
Workflow Visualization
The following diagram illustrates the synthetic logic and downstream utility.
Caption: Step-wise conversion of the benzoic acid precursor to the target Weinreb amide.
Part 3: Analytical Validation (Self-Validating Systems)[1]
To ensure the integrity of the compound before using it in downstream assays, compare your data against these diagnostic markers.
1H NMR Diagnostics (CDCl3, 400 MHz)
The structure contains distinct methyl groups that serve as integration standards.[1]
| Moiety | Shift ( | Multiplicity | Integration | Diagnostic Value |
| Ar-H (C3) | ~7.0 - 7.2 | Doublet/Multiplet | 1H | Ortho to Br, Meta to Amide. |
| Ar-H (C5) | ~7.1 - 7.3 | Doublet of Doublets | 1H | Coupling with C6 and C3.[1] |
| Ar-H (C6) | ~7.4 - 7.6 | Doublet | 1H | Ortho to Amide (Deshielded).[1] |
| -OCH3 (Ether) | 3.85 - 3.90 | Singlet | 3H | Confirms ortho-methoxy integrity.[1] |
| -N-OCH3 | 3.50 - 3.60 | Singlet | 3H | Key Weinreb Marker : Broad singlet due to rotation.[1] |
| -N-CH3 | 3.30 - 3.40 | Singlet | 3H | Key Weinreb Marker : Distinct from ether methyl.[1] |
Validation Rule: If you see a loss of the N-OMe or N-Me peaks, or if they collapse into a single broad peak integrating to <6H, the amide bond may have hydrolyzed or failed to form.[1]
LC-MS Purity Check
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Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).[1]
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Retention Time: Expect elution later than the benzoic acid precursor due to capping of the polar carboxylic acid.[1]
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Acceptance Criteria: Purity >95% by UV (254 nm).
Part 4: Functional Utility in Drug Discovery
Why synthesize this specific amide? It is a "gateway" molecule.[1] The Weinreb functionality allows for the precise installation of ketones without over-addition to tertiary alcohols, a common pitfall with standard esters or acid chlorides.[1]
Reaction: Controlled Ketone Synthesis
When reacted with Grignard reagents (R-MgBr) or Organolithiums (R-Li), the metal coordinates between the carbonyl oxygen and the methoxy nitrogen, forming a stable 5-membered chelate intermediate.[1] This intermediate resists further nucleophilic attack until acidic quench.[1]
Caption: Mechanism of Weinreb ketone synthesis via stable chelation, preventing over-alkylation.[1]
Applications
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Fragment-Based Drug Design (FBDD): The bromine atom provides a handle for Suzuki-Miyaura coupling after the ketone is installed, allowing modular growth of the molecule.[1]
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Radiochemistry: Precursor for
labeling (via methylation) or halogen exchange for radioligand binding assays.[1]
References
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PubChem. "4-Bromo-N-methoxy-N-methylbenzamide Compound Summary."[1] National Library of Medicine.[1] [Link][1]
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Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815-3818.[1] [Link][1]
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Chemistry LibreTexts. "Mass Spectrometry: Isotope Effects (Bromine)." [Link]
